
6,6'-Dibromo-2,2'-bipyridyl
概要
説明
6,6’-Dibromo-2,2’-bipyridyl, also known as 6,6’-Dibromo-2,2’-bipyridine, is a chemical compound with the molecular formula C10H6Br2N2 . It is commonly used as a ligand to form complexes with ions such as Pd (II), Pt (II), Cu (II), Co (II), and Zn (II) .
Molecular Structure Analysis
The molecular weight of 6,6’-Dibromo-2,2’-bipyridyl is 313.98 . The compound appears as a white to light yellow powder or crystal .Physical And Chemical Properties Analysis
6,6’-Dibromo-2,2’-bipyridyl has a melting point range of 223.0 to 227.0 °C . Its maximum absorption wavelength is 304 nm in ethanol .科学的研究の応用
Organic Synthesis
6,6’-Dibromo-2,2’-bipyridine serves as a versatile building block in organic synthesis. It is particularly useful in the construction of bipyridine derivatives through cross-coupling reactions . These derivatives are crucial for developing novel organic compounds with potential applications in pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, 6,6’-dibromo-2,2’-bipyridine is employed in the synthesis of biologically active molecules . Its ability to act as a ligand can lead to the formation of complexes that are relevant in the study of various biological processes, potentially leading to new drug discoveries.
Materials Science
This compound is instrumental in materials science, where it is used to synthesize ligands for metal complexes . These complexes have significant implications in the development of new materials with unique electrical, optical, and magnetic properties.
Analytical Chemistry
6,6’-Dibromo-2,2’-bipyridine finds applications in analytical chemistry as a precursor for reagents and ligands . These ligands can bind to specific ions or molecules, facilitating their detection and quantification in complex mixtures.
Environmental Science
The role of 6,6’-dibromo-2,2’-bipyridine in environmental science is emerging, particularly in the study of pollutant binding and detection . Its chemical properties allow for the formation of complexes that can be used to sense and neutralize environmental contaminants.
Catalysis Research
In catalysis research, 6,6’-dibromo-2,2’-bipyridine is used to synthesize ligands for catalysts involved in various chemical reactions . These catalysts are essential for increasing the efficiency and selectivity of chemical transformations, which is vital for sustainable industrial processes.
Supramolecular Chemistry
Supramolecular chemistry benefits from the use of 6,6’-dibromo-2,2’-bipyridine in the design of molecular assemblies and structures . It acts as a connector molecule, facilitating the formation of larger, complex architectures with potential applications in nanotechnology and molecular electronics.
Biochemistry
Lastly, in biochemistry, 6,6’-dibromo-2,2’-bipyridine is utilized in the synthesis of compounds that interact with biological macromolecules . These interactions are fundamental for understanding biological mechanisms and can lead to the development of diagnostic and therapeutic tools.
Safety and Hazards
作用機序
Target of Action
6,6’-Dibromo-2,2’-bipyridine, also known as 6,6’-Dibromo-2,2’-bipyridyl or 6,6’-Dibromo-2,2’-dipyridyl, is commonly used as a ligand to form complexes with ions such as Pd (II), Pt (II), Cu (II), Co (II) and Zn (II) . These complexes can have various applications in the field of chemistry and biochemistry.
Mode of Action
The compound interacts with its targets by forming complexes. The bromine atoms present in the compound allow it to bind with the metal ions, forming a stable complex . This interaction can result in changes in the chemical properties of the metal ions, which can be utilized in various chemical reactions.
Biochemical Pathways
It is known that the compound can influence the redox properties of the metal ions it binds to . This can potentially affect various biochemical pathways where these metal ions play a crucial role.
Result of Action
The molecular and cellular effects of 6,6’-Dibromo-2,2’-bipyridine’s action would depend on the specific metal ion complex it forms. For instance, complexes formed with Pd (II) or Pt (II) ions are often used in catalysis and can facilitate various chemical transformations .
Action Environment
The action, efficacy, and stability of 6,6’-Dibromo-2,2’-bipyridine can be influenced by various environmental factors. These include the presence of other chemicals, pH, temperature, and light exposure. For instance, the compound is recommended to be stored at room temperature, in a cool and dark place .
特性
IUPAC Name |
2-bromo-6-(6-bromopyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVWSOXTTOJQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402945 | |
| Record name | 6,6'-Dibromo-2,2'-bipyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-Dibromo-2,2'-bipyridyl | |
CAS RN |
49669-22-9 | |
| Record name | 6,6'-Dibromo-2,2'-bipyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6'-Dibromo-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 6,6′-dibromo-2,2′-bipyridine?
A1: The molecular formula of 6,6′-dibromo-2,2′-bipyridine is C10H6Br2N2, and its molecular weight is 314.0 g/mol.
Q2: Are there efficient methods to synthesize 6,6′-dibromo-2,2′-bipyridine?
A: Yes, an improved cuprate synthesis has been reported with a yield of 72%. [] This method offers a more efficient route compared to previous approaches.
Q3: Can 6,6′-dibromo-2,2′-bipyridine be used to synthesize other useful compounds?
A: Absolutely. 6,6′-dibromo-2,2′-bipyridine can be converted to 6-bromo-2,2′-bipyridine via metal-halogen exchange with an 88% yield. [] This transformation highlights its utility in preparing other valuable building blocks.
Q4: What is the significance of the bromine atoms in 6,6′-dibromo-2,2′-bipyridine?
A: The bromine atoms are excellent leaving groups, making this compound amenable to various chemical transformations. For instance, it can undergo palladium-catalyzed coupling reactions with acetylenes to produce 6,6′-diethynyl-2,2′-bipyridyls. []
Q5: Can 6,6′-dibromo-2,2′-bipyridine be used to prepare macrocyclic ligands?
A: Yes, it serves as a key precursor in synthesizing azamacrocycles containing 2,2′-bipyridine units. This can be achieved via cross-condensation with 6,6′-diamino-2,2′-bipyridine or by direct reaction with ammonia in an autoclave. []
Q6: How does the concentration of reagents affect the reactivity of 6,6′-dibromo-2,2′-bipyridine?
A: The concentration plays a crucial role in controlling selectivity. For instance, during lithiation, different concentrations lead to single or double metalation of 6,6′-dibromo-2,2′-bipyridine, offering control over subsequent functionalization. []
Q7: Does 6,6′-dibromo-2,2′-bipyridine form complexes with metals?
A: Yes, it acts as a bidentate ligand, coordinating to various metals. For example, it forms a dimeric, chloro-bridged complex with copper(I) chloride, showcasing its ability to bridge metal centers. []
Q8: How do steric factors affect metal complexation with 6,6′-dibromo-2,2′-bipyridine?
A: Bulky substituents on the 6 and 6′ positions can significantly influence the geometry and stability of metal complexes. This steric hindrance affects the coordination environment around the metal center. []
Q9: Can the photophysical properties of metal complexes be tuned using 6,6′-dibromo-2,2′-bipyridine derivatives?
A: Yes, incorporating 6,6′-dibromo-2,2′-bipyridine into copper(I) complexes with ligands like POP or xantphos yields luminescent materials. The halogen substituents influence the emission color, making them promising candidates for light-emitting electrochemical cells (LECs). []
Q10: Are there other applications of 6,6′-dibromo-2,2′-bipyridine beyond metal complexation?
A: Yes, it serves as a valuable precursor in diverse fields. For example, it is used to create stable bipyridine-substituted nitronyl-nitroxide (NIT) or imino-nitroxide (IM) radicals for materials science applications. []
Q11: What analytical techniques are used to characterize 6,6′-dibromo-2,2′-bipyridine and its derivatives?
A: Various techniques are employed, including X-ray crystallography to determine solid-state structures, NMR spectroscopy to analyze solution-phase structures, and UV-Vis spectroscopy to study electronic transitions and metal complexation. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



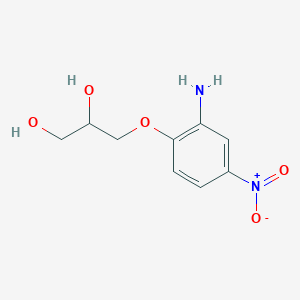
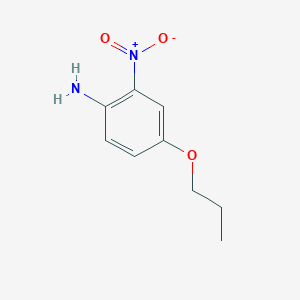



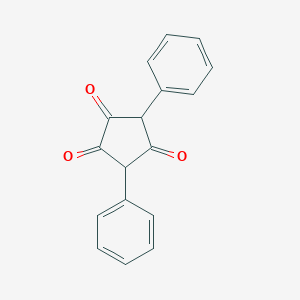
![1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane](/img/structure/B181703.png)
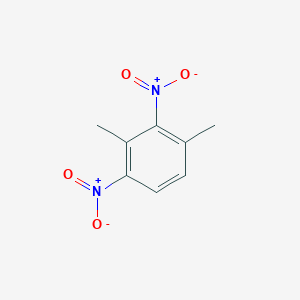

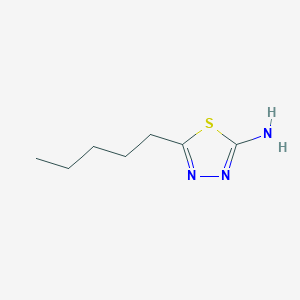
![3-[4-(Aminomethyl)phenyl]propanoic acid](/img/structure/B181709.png)


